![molecular formula C14H13N7O2 B2449366 N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428374-07-5](/img/structure/B2449366.png)
N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N7O2 and its molecular weight is 311.305. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research on related pyrazolo and tetrazolyl compounds demonstrates the utility of these structures in synthesizing new chemical entities with potential for various biological activities. For instance, the synthesis of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides through ANRORC rearrangement highlights the complex reactions these compounds can undergo, potentially leading to novel pharmaceuticals (Ledenyova et al., 2018).
Pharmacological Activities
The chemical scaffolds related to the compound have been explored for their bactericidal, pesticidal, herbicidal, and antimicrobial activities. For example, microwave-assisted synthesis of tetrazolyl pyrazole amides has shown promising results in these areas, which suggests that N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide could also be a candidate for such applications (Hu et al., 2011).
Development of Synthetic Methodologies
Studies on related compounds have led to the development of novel synthetic methodologies that can be applied to a wide range of chemical reactions. For instance, the synthesis of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as protoporphyrinogen oxidase inhibitors illustrates the innovative approaches in synthesizing complex molecules that could be applied to this compound (Li et al., 2008).
Mechanism of Action
Target of action
Tetrazoles and pyrazolooxazines can interact with a variety of biological targets. For instance, some tetrazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of tetrazoles and pyrazolooxazines can vary depending on their specific structure and the biological target they interact with. Tetrazoles, for example, can stabilize the negative charge by delocalization, which is advantageous for receptor-ligand interactions
properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13(12-8-16-20-6-1-7-23-14(12)20)17-10-2-4-11(5-3-10)21-9-15-18-19-21/h2-5,8-9H,1,6-7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFCGVIJKMQGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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